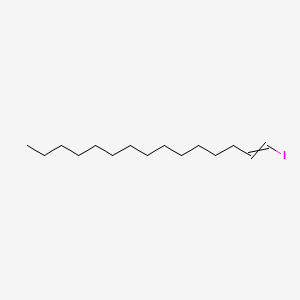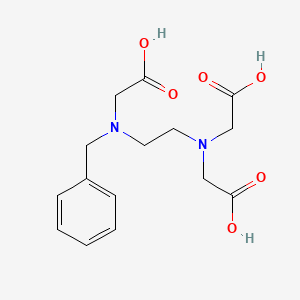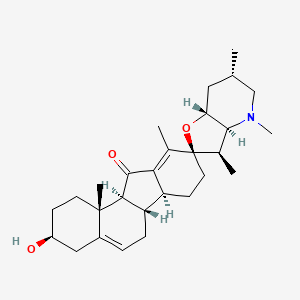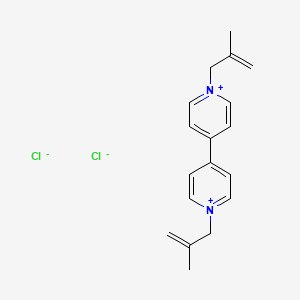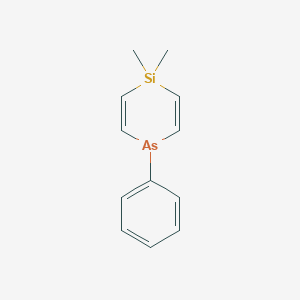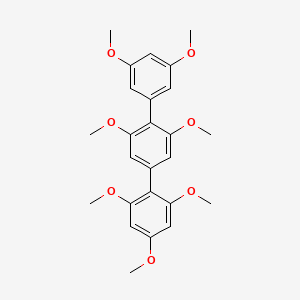
2-(3,5-Dimethoxyphenyl)-1,3-dimethoxy-5-(2,4,6-trimethoxyphenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dimethoxyphenyl)-1,3-dimethoxy-5-(2,4,6-trimethoxyphenyl)benzene is a complex organic compound characterized by multiple methoxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxyphenyl)-1,3-dimethoxy-5-(2,4,6-trimethoxyphenyl)benzene typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its ability to form carbon-carbon bonds under mild conditions. The reaction involves the coupling of boronic acid derivatives with halogenated aromatic compounds in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products, often involving the use of high-purity reagents and controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Dimethoxyphenyl)-1,3-dimethoxy-5-(2,4,6-trimethoxyphenyl)benzene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in organic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of phenols or ethers.
Applications De Recherche Scientifique
2-(3,5-Dimethoxyphenyl)-1,3-dimethoxy-5-(2,4,6-trimethoxyphenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2-(3,5-Dimethoxyphenyl)-1,3-dimethoxy-5-(2,4,6-trimethoxyphenyl)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethoxybenzene: Shares the trimethoxy substitution pattern but lacks the additional aromatic rings.
1,3,5-Trimethoxybenzene: Similar methoxy substitution but different positional arrangement.
2,3,4,5-Tetramethoxybenzene: Contains an additional methoxy group, leading to different chemical properties.
Uniqueness
2-(3,5-Dimethoxyphenyl)-1,3-dimethoxy-5-(2,4,6-trimethoxyphenyl)benzene is unique due to its combination of multiple methoxy groups and the specific arrangement of aromatic rings. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
64461-89-8 |
|---|---|
Formule moléculaire |
C25H28O7 |
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
2-(3,5-dimethoxyphenyl)-1,3-dimethoxy-5-(2,4,6-trimethoxyphenyl)benzene |
InChI |
InChI=1S/C25H28O7/c1-26-17-8-15(9-18(12-17)27-2)24-20(29-4)10-16(11-21(24)30-5)25-22(31-6)13-19(28-3)14-23(25)32-7/h8-14H,1-7H3 |
Clé InChI |
QFIOILUWHAFVBU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)C2=C(C=C(C=C2OC)C3=C(C=C(C=C3OC)OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


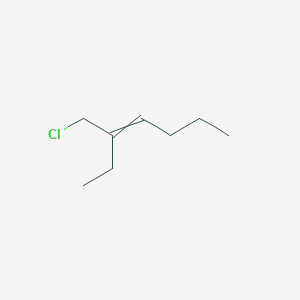
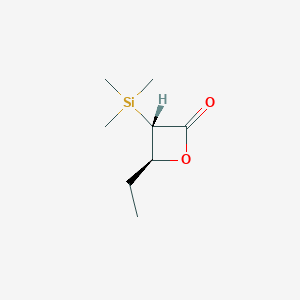

![6-{[2-(4-Bromophenyl)ethyl]amino}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14483133.png)

![Benzenamine, N-[(3-fluorophenyl)methylene]-4-methoxy-](/img/structure/B14483137.png)
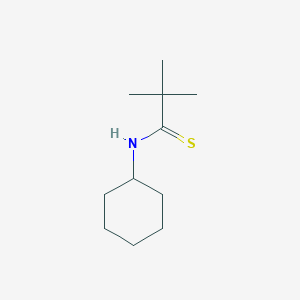
![(4R,6S)-4,6-Diphenyl-4H,6H-thieno[3,4-c][1,2,5]oxadiazole](/img/structure/B14483139.png)
